REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([C:13]1([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH2:23][CH3:24])=[CH:18][CH:17]=2)[CH2:15][CH2:14]1)#N.[OH:25]S(O)(=O)=O>C1C=CC=CC=1.CCCCCCC>[CH2:23]([O:22][C:19]1[CH:20]=[CH:21][C:16]([C:13]2([CH:11]=[O:25])[CH2:15][CH2:14]2)=[CH:17][CH:18]=1)[CH3:24] |f:0.1|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC1)C1=CC=C(C=C1)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (x3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)C1(CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |